

# NPHS1 Gene Mutations and Congenital Nephrotic Syndrome: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nephrin*

Cat. No.: B609532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Congenital nephrotic syndrome (CNS) is a severe kidney disorder characterized by massive proteinuria manifesting within the first three months of life.<sup>[1]</sup> A primary cause of CNS, particularly the Finnish type (CNF), is mutations in the NPHS1 gene, which encodes the crucial slit diaphragm protein, **nephrin**.<sup>[2][3]</sup> **Nephrin** is a transmembrane protein that forms a key structural and signaling hub within the glomerular podocytes, specialized epithelial cells that are essential for the integrity of the kidney's filtration barrier.<sup>[4][5]</sup> Dysfunctional or absent **nephrin** leads to a breakdown of this barrier, resulting in significant protein loss and progression to end-stage renal disease (ESRD), often in early childhood.<sup>[6]</sup> This technical guide provides an in-depth overview of the current understanding of NPHS1 mutations and their role in CNS. It summarizes quantitative data on mutation prevalence and genotype-phenotype correlations, details key experimental protocols for studying NPHS1 and **nephrin**, and visualizes the complex signaling pathways in which **nephrin** is involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of nephrotic syndrome and the development of novel therapeutic strategies.

## Introduction to NPHS1 and Congenital Nephrotic Syndrome

The NPHS1 gene, located on chromosome 19q13.1, encodes **nephrin**, a 1241-amino acid transmembrane protein belonging to the immunoglobulin superfamily.<sup>[1][6]</sup> **Nephrin** is a central component of the slit diaphragm, a specialized cell-cell junction between the foot processes of glomerular podocytes.<sup>[1]</sup> This intricate structure is critical for the selective filtration of blood, preventing the passage of large molecules like albumin into the urine.<sup>[4]</sup>

Mutations in NPHS1 disrupt the formation and function of the slit diaphragm, leading to the clinical manifestations of congenital nephrotic syndrome.<sup>[1]</sup> CNS is defined by the onset of nephrotic syndrome within the first 90 days of life and is characterized by heavy proteinuria, hypoalbuminemia, hyperlipidemia, and severe edema.<sup>[1][7]</sup> The Finnish type of CNS is almost exclusively caused by NPHS1 mutations, with two specific mutations, Fin-major (L41fsX90) and Fin-minor (R1109X), accounting for the vast majority of cases in this population.<sup>[3]</sup> However, over 250 different NPHS1 mutations have been identified worldwide in individuals with CNS from diverse ethnic backgrounds.<sup>[3][8]</sup>

## Quantitative Data on NPHS1 Mutations and Clinical Correlations

The prevalence of NPHS1 mutations varies among different cohorts of pediatric patients with nephrotic syndrome. Understanding these frequencies and the associated clinical outcomes is crucial for diagnostics and prognostics.

| Parameter                                     | Value                   | Patient Cohort                                                                                       | Citation |
|-----------------------------------------------|-------------------------|------------------------------------------------------------------------------------------------------|----------|
| Pooled Proportion of NPHS1 Mutations          | 15% (95% CI: 0.09–0.24) | Pediatric patients with CNS and Steroid-Resistant Nephrotic Syndrome (SRNS) from 33 studies (n=2123) | [9][10]  |
| NPHS1 Mutation Rate in CNS                    | ~40-58%                 | Worldwide cohorts of patients with CNS                                                               | [1][2]   |
| NPHS1 Mutation Rate in PodoNet Registry       | 12.6%                   | Patients with SRNS and CNS                                                                           | [9]      |
| Pooled Proportion of Patients Developing ESRF | 47% (95% CI: 0.34–0.61) | Pediatric patients with NPHS mutations (from 18 studies)                                             | [9][10]  |

Table 1: Prevalence of NPHS1 Mutations and Progression to End-Stage Renal Failure (ESRF). This table summarizes the reported frequencies of NPHS1 mutations in large patient cohorts and the overall risk of progression to ESRF for patients with NPHS gene mutations.

| Genotype                               | Phenotype/Clinical Correlation                                                                                                           | Citation |
|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Two Truncating Mutations               | Earlier onset of nephrotic syndrome and worse renal outcomes compared to NPHS2 mutations. Median age of onset is approximately 2.0 days. | [11][12] |
| One Missense + One Truncating Mutation | Median age of onset is approximately 1.5 days.                                                                                           | [11]     |
| Two Missense Mutations                 | Milder clinical course in some cases, with a median age of onset around 1.0 day.                                                         | [11][12] |
| Mutations in the Cytoplasmic Tail      | Can be associated with a milder phenotype.                                                                                               | [12]     |
| Fin-major (L41fsX90)                   | Responsible for approximately 78% of Finnish CNS cases; results in a truncated, non-functional protein.                                  | [3]      |
| Fin-minor (R1109X)                     | Accounts for about 16% of Finnish CNS cases; leads to a truncated protein.                                                               | [3][5]   |
| Compound Heterozygous Mutations        | The major variation pattern in Chinese patients with NPHS1-related nephrotic syndrome.                                                   | [6]      |

Table 2: Genotype-Phenotype Correlations in NPHS1-Mediated Congenital Nephrotic Syndrome. This table highlights the relationship between the type of NPHS1 mutation and the resulting clinical presentation.

## Nephrin Signaling Pathways

**Nephrin** is not merely a structural protein; it is a critical signaling scaffold that regulates podocyte function, including actin cytoskeleton dynamics, cell survival, and cell polarity.[4][5] Upon phosphorylation by Src family kinases like Fyn, **nephrin**'s intracellular domain recruits a variety of signaling molecules.[13][14]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mutation Analysis of NPHS1 in a Worldwide Cohort of Congenital Nephrotic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nineteen novel NPHS1 mutations in a worldwide cohort of patients with congenital nephrotic syndrome (CNS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPHS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Revisiting nephrin signaling and its specialized effects on the uniquely adaptable podocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting nephrin signaling and its specialized effects on the uniquely adaptable podocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Genetic Variations and Clinical Features of NPHS1-Related Nephrotic Syndrome in Chinese Children: A Multicenter, Retrospective Study [frontiersin.org]
- 7. bioengineer.org [bioengineer.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NPHS Mutations in Pediatric Patients with Congenital and Steroid-Resistant Nephrotic Syndrome (2024) | Jun Xin Lee [scispace.com]
- 11. Genotype–Phenotype Correlations in Non-Finnish Congenital Nephrotic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genotype-phenotype correlations in non-Finnish congenital nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | Nephrin family interactions [reactome.org]
- 14. Frontiers | Nephrin Signaling in the Podocyte: An Updated View of Signal Regulation at the Slit Diaphragm and Beyond [frontiersin.org]
- To cite this document: BenchChem. [NPHS1 Gene Mutations and Congenital Nephrotic Syndrome: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b609532#nphs1-gene-mutations-and-congenital-nephrotic-syndrome>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)